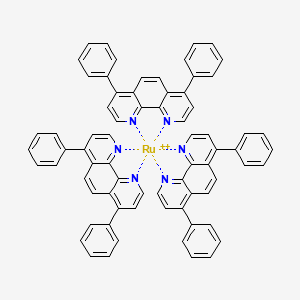

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) is a ruthenium coordination entity consisting of ruthenium(II) bound to three 4,7-diphenyl-1,10-phenanthroline units. It has a role as a fluorochrome.

Aplicaciones Científicas De Investigación

1. Solid-State Light-Emitting Electrochemical Cell

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) has been utilized in the development of solid-state light-emitting electrochemical cells. These cells, made using a simple microwave-assisted synthesis, demonstrate high power efficiency and significantly longer lifetimes compared to cells using other ruthenium complexes (Bolink et al., 2006).

2. Chemiluminescence Reagent

The compound serves as a potential chemiluminescence reagent in acidic aqueous solutions. It generally produces more intense chemiluminescence but is less stable in its oxidised form compared to similar complexes (McDermott et al., 2009).

3. Polarized Luminescence in Ultrathin Films

Ordered ultrathin films containing this ruthenium complex have shown well-defined polarized red luminescence, highlighting its potential in advanced material applications (Yan et al., 2009).

4. Phosphorescence Biosensors

Tris(4,7-diphenyl-1,10-phenanthroline) ruthenium(II) chloride's optical properties, such as saturation intensity and photobleaching lifetime, are key in designing oxygen-sensitive optodes for enzymatic biosensors (Pieper et al., 2007).

5. Solid-State Electrogenerated Chemiluminescence

The ruthenium complex has been used in the fabrication of solid-state electrogenerated chemiluminescence (ECL) systems, which are more active electrochemically and produce strong, stable ECL signals in both alkaline and acidic conditions (Chen et al., 2009).

6. Luminescence Quenching in Quantum Dot Adducts

The interaction between this ruthenium complex and CdTe nanocrystal quantum dots leads to luminescence quenching, which can be attributed to energy or electron transfer, suggesting applications in nanotechnology (Amelia et al., 2011).

7. Dye-Sensitized Solar Cells

It has been synthesized and used as a photosensitizer for dye-sensitized solar cells (DSSCs), showing significant influence on the performance of photovoltaics based on semiconductor type (Erten‐Ela et al., 2014).

8. Two-Photon Fluorescence

The compound exhibits two-photon absorption characteristics, making it suitable for applications in advanced imaging techniques (Kawamata et al., 2002).

9. Optical Oxygen Sensing

Used in optical oxygen sensors, it shows strong and stable emission when exposed to oxygen, demonstrating fast response times and enhanced photostability, vital for environmental monitoring (LeeSang-Kyung et al., 2001).

10. Electrochemiluminescence for Sensing Applications

The immobilization of the complex on carbon fiber electrodes has led to efficient electrochemiluminescence, useful for detecting very low concentrations of substances like phenol (Liu et al., 2010).

Propiedades

Fórmula molecular |

C72H48N6Ru+2 |

|---|---|

Peso molecular |

1098.3 g/mol |

Nombre IUPAC |

4,7-diphenyl-1,10-phenanthroline;ruthenium(2+) |

InChI |

InChI=1S/3C24H16N2.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+2 |

Clave InChI |

SWLIDTNABLVSBK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+2] |

SMILES canónico |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)

![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

![(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione](/img/structure/B1249713.png)